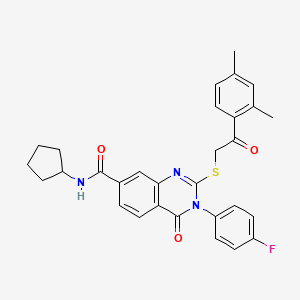

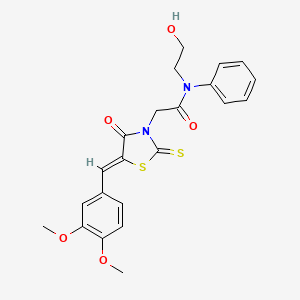

![molecular formula C22H25N5O3 B2501421 N-(3-吗啉丙基)-4-((4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)甲基)苯甲酰胺 CAS No. 440330-55-2](/img/structure/B2501421.png)

N-(3-吗啉丙基)-4-((4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide" is a member of the benzamide derivatives, which are known for their biological activities. The papers provided focus on the synthesis, crystal structure, and biological activity of similar benzamide derivatives with morpholino groups and various substitutions. These compounds have been evaluated for their gastrokinetic and antiproliferative activities, showing potential as therapeutic agents .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of appropriate isocyanates with amines, followed by cyclization with hydrazine hydrate. For instance, compounds with gastrokinetic activity were synthesized by condensing 2-alkoxy-4-amino-5-chlorobenzamides with morpholine, followed by the introduction of various N-4 substituents . Similarly, antiproliferative compounds were synthesized by condensing isocyanates with 4-morpholino-1H-indazol-3-amine . These methods highlight the versatility of the synthetic routes for creating a diverse array of benzamide derivatives.

Molecular Structure Analysis

The crystal structures of the synthesized compounds reveal important information about their molecular conformations. For example, the crystal structure of a compound with antiproliferative activity was determined to belong to the monoclinic system, providing insights into the spatial arrangement of the molecule which may be crucial for its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for determining their final structure and, consequently, their biological activity. The condensation and cyclization reactions are key steps that lead to the formation of the benzamide core with the morpholino group attached. The choice of substituents and reaction conditions can significantly influence the gastrokinetic and antiproliferative properties of these compounds .

Physical and Chemical Properties Analysis

While the provided papers do not give detailed descriptions of the physical and chemical properties of the specific compound , they do provide information on related compounds. These properties are likely to include solubility, melting points, and stability, which are important for the pharmacokinetic profile and the drug's efficacy. The presence of morpholino groups and various substituents can affect these properties and thus the compound's potential as a drug candidate .

科学研究应用

抗增殖活性

已合成一系列 m-(4-吗啉-1,3,5-三嗪-2-基)苯甲酰胺,并对其对各种癌细胞系的抗增殖活性进行了表征,包括 HCT-116、MCF-7、HeLa、U-87 MG 和 A549 细胞。该系列中的化合物表现出有效的抗增殖作用,其中特定的化合物通过阻断 PI3K/Akt/mTOR 通路诱导 HCT-116 细胞凋亡,表明在癌症治疗中具有潜在应用 (王晓萌等,2015)。

抗菌和抗真菌活性

含有吗啉部分的衍生物因其抗菌和抗真菌特性而受到探索。例如,N-苯甲酰-N'-二烷基硫脲衍生物及其 Co(III) 络合物对导致植物疾病的病原体表现出显着的抗真菌活性,突出了它们在农业应用中的潜力 (周伟群等,2005)。

抗抑郁特性

4-氯-N-(3-吗啉丙基)苯甲酰胺是一种原创的国产抗抑郁药和 A 型可逆 MAO 抑制剂,展示了吗啉衍生物在心理健康治疗中的治疗潜力。该化合物的合成过程表明其在大规模生产中的可行性,进一步强调了其在药理学中的重要性 (N. S. Donskaya 等,2004)。

胃促动力活性

对 2-氨基-N-[(4-苄基-2-吗啉基)甲基]苯甲酰胺衍生物的研究已发现具有有效胃促动力活性的化合物。这些发现表明在治疗胃肠道运动障碍方面具有潜在应用,一些衍生物显示出与甲氧氯普胺相当的活性 (S. Kato 等,1995)。

降胆固醇和降脂活性

已合成新型 2-联苯基吗啉衍生物并评估了它们的抗氧化、降胆固醇和降脂活性。这些化合物,特别是最有效的衍生物 2-(4-联苯基)-4-甲基-八氢-1,4-苯并恶嗪-2-醇,表现出显着降低血浆总胆固醇、低密度脂蛋白和甘油三酯的能力,表明它们作为抗动脉粥样硬化剂的潜力 (M. Chrysselis 等,2000)。

属性

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c28-21(23-10-3-11-26-12-14-30-15-13-26)18-8-6-17(7-9-18)16-27-22(29)19-4-1-2-5-20(19)24-25-27/h1-2,4-9H,3,10-16H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFXTTCTVDONMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

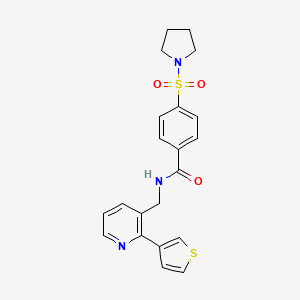

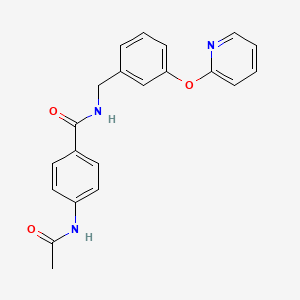

![3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)

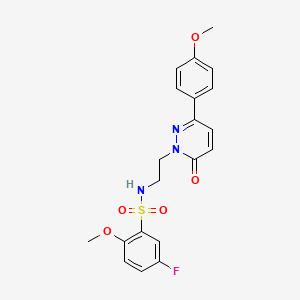

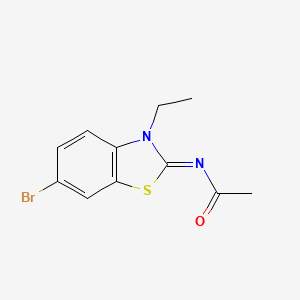

![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)

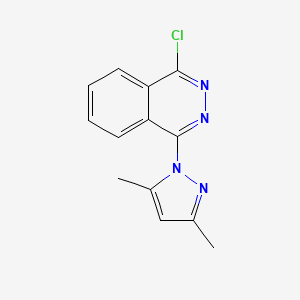

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)

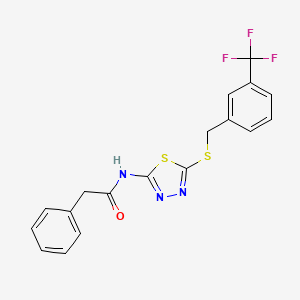

![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)